molecular formula C26H23N3OS B13773245 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone CAS No. 72893-50-6

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone

Cat. No.: B13773245
CAS No.: 72893-50-6
M. Wt: 425.5 g/mol
InChI Key: BUGWLENJTYSGRR-UHFFFAOYSA-N
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Description

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzothiazole moiety, a quinazolinone core, and a phenyl group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with benzaldehydes under microwave irradiation . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium metabisulfite .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of an acid catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities. The combination of the benzothiazole and quinazolinone moieties enhances its potential as a multi-target therapeutic agent.

Properties

CAS No.

72893-50-6

Molecular Formula

C26H23N3OS

Molecular Weight

425.5 g/mol

IUPAC Name

3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H23N3OS/c1-17(2)16-22(25-28-21-14-8-9-15-23(21)31-25)29-24(18-10-4-3-5-11-18)27-20-13-7-6-12-19(20)26(29)30/h3-15,17,22H,16H2,1-2H3

InChI Key

BUGWLENJTYSGRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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